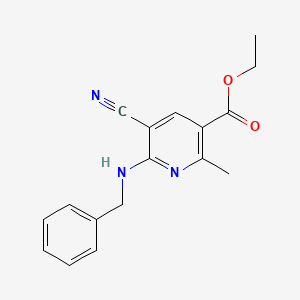

ethyl 6-(benzylamino)-5-cyano-2-methylnicotinate

カタログ番号 B5526029

CAS番号:

137522-48-6

分子量: 295.34 g/mol

InChIキー: RZEINOPOLDPXRL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

- Ethyl 6-(benzylamino)-5-cyano-2-methylnicotinate is a chemical compound synthesized from various precursors and used in various chemical studies.

Synthesis Analysis

- This compound has been synthesized through different methods, often involving the reaction of specific aldehydes, amines, and ethylacetoacetate. For example, a similar compound, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was synthesized using benzaldehyde, aniline, and ethylacetoacetate in the presence of a specific proline–Fe(III) complex (Sambyal et al., 2011).

Molecular Structure Analysis

- The molecular structure of related compounds has been studied through X-ray diffraction, revealing intricate details about crystal structure and molecular conformations. For instance, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate crystallizes in the triclinic space group with specific unit-cell parameters (Sambyal et al., 2011).

科学的研究の応用

Synthesis and Chemical Development

- Development of Multi-Kilogram-Scale Synthesis : Ethyl 6-chloro-5-cyano-2-methylnicotinate was used in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis was scaled up to support preclinical and clinical studies, highlighting the compound's importance in the development of therapeutic agents (Andersen et al., 2013).

Chemical Reactions and Mechanisms

- Alkylation of Active Methylene Compounds : The compound was involved in reactions with diethyl azodicarboxylate and triphenylphosphine to yield alkylated products. This research provides insights into the stereospecific and stereoselective reactions in organic chemistry (Kurihara et al., 1981).

- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate underwent a [4 + 2] annulation with N-tosylimines, indicating the compound's role in complex chemical syntheses and the formation of highly functionalized tetrahydropyridines (Zhu et al., 2003).

Material Science and Optical Applications

- Optical Characterizations for Photodiode Applications : A novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was synthesized, with thin films prepared for optical characterizations. This research underscores the compound's potential in developing organic photodiodes and its utility in material science (Elkanzi et al., 2020).

Pharmacological Research and Drug Development

- Synthesis of Potential Antineoplastic and Antifilarial Agents : Methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates were synthesized using reactions involving ethyl 6-(benzylamino)-5-cyano-2-methylnicotinate, leading to significant growth inhibition in L1210 cells and antifilarial activity. This study demonstrates the compound's potential in creating new antineoplastic and antifilarial drugs (Ram et al., 1992).

作用機序

Safety and Hazards

特性

IUPAC Name |

ethyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-3-22-17(21)15-9-14(10-18)16(20-12(15)2)19-11-13-7-5-4-6-8-13/h4-9H,3,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEINOPOLDPXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901159243 | |

| Record name | Ethyl 5-cyano-2-methyl-6-[(phenylmethyl)amino]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901159243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate | |

CAS RN |

137522-48-6 | |

| Record name | Ethyl 5-cyano-2-methyl-6-[(phenylmethyl)amino]-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137522-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-cyano-2-methyl-6-[(phenylmethyl)amino]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901159243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)

![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)

![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)